6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with a dichlorophenyl and a propyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 3,4-dichlorophenylhydrazine with propyl isothiocyanate to form an intermediate hydrazinecarbothioamide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazine derivatives.
Substitution: Formation of substituted triazolothiadiazine derivatives with various functional groups.
Scientific Research Applications
6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticonvulsant and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticonvulsant activity may be related to its ability to modulate neurotransmitter receptors or ion channels in the brain . Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-dichlorophenyl)-3-(1H-indol-3-ylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3,6-dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to the presence of both dichlorophenyl and propyl groups, which may contribute to its distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C13H12Cl2N4S |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C13H12Cl2N4S/c1-2-3-12-16-17-13-19(12)18-11(7-20-13)8-4-5-9(14)10(15)6-8/h4-6H,2-3,7H2,1H3 |
InChI Key |
XNIOJOBLIKIUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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